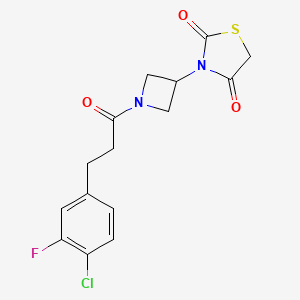

3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O3S/c16-11-3-1-9(5-12(11)17)2-4-13(20)18-6-10(7-18)19-14(21)8-23-15(19)22/h1,3,5,10H,2,4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMMJJPVSGROSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)F)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities, particularly in the context of cancer research and metabolic disorders. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Core Structure : Thiazolidine-2,4-dione

- Substituents :

- 4-Chloro-3-fluorophenyl group

- Azetidine ring

- Propanoyl moiety

This structural complexity contributes to its biological activity.

The biological activity of TZDs, including the compound , is primarily attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Key mechanisms include:

- PPAR Activation : TZDs are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and fatty acid storage. This activation can lead to improved insulin sensitivity and anti-inflammatory effects.

- Induction of Apoptosis : Studies have shown that TZD derivatives can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. For instance, compounds similar to the one discussed have been reported to decrease anti-apoptotic Bcl-2 proteins while increasing pro-apoptotic members like Bax and Bak .

Biological Activity Studies

Recent research has highlighted the anticancer potential of thiazolidine derivatives. A study evaluated several TZD compounds against human breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain derivatives exhibited significant cytotoxic effects while sparing normal breast cells from toxicity. This selective action is crucial for developing targeted cancer therapies .

Table 1: Summary of Biological Activities

Case Studies

- Breast Cancer Study : A novel TZD derivative was tested for its efficacy against breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation with minimal effects on normal cells, suggesting potential for targeted therapy .

- Diabetes Research : In another study focusing on metabolic disorders, TZD derivatives were shown to enhance insulin sensitivity in diabetic models, indicating their dual role in managing metabolic syndromes alongside anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can be contextualized by comparing it to analogous TZD-based compounds reported in recent studies. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Comparative Insights

- Azetidine vs. Piperidine/Piperazine Rings : The target compound’s azetidine ring introduces greater conformational rigidity compared to the six-membered piperidine or piperazine rings in compounds like 4a, 4b, and YPC-21440. This rigidity may influence binding pocket accessibility in enzyme targets .

- Halogenation Patterns: The 4-chloro-3-fluorophenyl group in the target compound contrasts with the 4-chlorobenzyl (in compounds 8-10) or 3-fluorophenyl (in YPC-21817) groups.

Q & A

Q. Q1. What are the key synthetic strategies for preparing 3-(1-(3-(4-chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazolidine-2,4-dione core via Knoevenagel condensation or Claisen condensation (e.g., using thiosemicarbazide and chloroacetic acid) .

- Step 2: Functionalization of the azetidine ring with a 4-chloro-3-fluorophenylpropanoyl group via nucleophilic acyl substitution .

- Characterization: Intermediates are validated using -NMR, -NMR, and mass spectrometry (MS) to confirm regiochemistry and purity . For example, -NMR peaks at ~170–175 ppm confirm the thiazolidinedione carbonyl groups .

Q. Q2. What is the proposed mechanism of action for this compound in antidiabetic research?

Methodological Answer: The compound likely acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, similar to other thiazolidinediones (TZDs). Experimental validation includes:

- PPAR-γ Transactivation Assays: Luciferase reporter gene assays in HEK293 cells transfected with PPAR-γ response elements .

- Insulin Sensitivity Studies: In vivo models (e.g., db/db mice) measuring glucose tolerance and insulin resistance reduction .

Contrast with non-TZD derivatives lacking PPAR-γ binding (e.g., styrylsulfonyl vs. thiophenesulfonyl substituents) to isolate structural determinants .

Q. Q3. How can researchers assess the compound’s antioxidant activity in vitro?

Methodological Answer:

- DPPH Radical Scavenging Assay: Measure absorbance at 517 nm after incubating the compound with 2,2-diphenyl-1-picrylhydrazyl (DPPH) .

- SOD Activity Assay: Use nitroblue tetrazolium (NBT) reduction inhibition in cell-free systems .

- Dose-Response Analysis: Compare IC values to ascorbic acid or Trolox as positive controls. Note that electron-withdrawing groups (e.g., 4-chloro-3-fluorophenyl) may enhance radical stabilization .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., azetidine vs. pyrrolidine rings) impact PPAR-γ binding affinity and selectivity?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to compare binding poses of azetidine-containing derivatives (e.g., this compound) vs. pyrrolidine analogs. Azetidine’s smaller ring size may reduce steric hindrance in the PPAR-γ ligand-binding domain .

- Selectivity Profiling: Screen against PPAR-α and PPAR-δ isoforms via competitive binding assays to avoid off-target effects .

- SAR Trends: Replace azetidine with pyrrolidine in synthetic analogs and measure EC shifts in transactivation assays .

Q. Q5. What experimental approaches resolve contradictions in reported anticancer efficacy (e.g., apoptosis induction vs. proliferation inhibition)?

Methodological Answer:

- Mechanistic Profiling:

- Apoptosis: Annexin V/PI staining and caspase-3/7 activation assays in cancer cell lines (e.g., MCF-7) .

- Proliferation: BrdU incorporation or Ki-67 staining to distinguish cytostatic vs. cytotoxic effects .

- Pathway Analysis: RNA-seq or phosphoproteomics to identify differential activation of pro-apoptotic (e.g., Bax/Bcl-2) vs. cell-cycle (e.g., CDK4/6) pathways .

- Dose Optimization: Compare IC for apoptosis (typically lower concentrations) vs. proliferation inhibition (higher concentrations) .

Q. Q6. How can researchers optimize bioavailability given the compound’s poor aqueous solubility?

Methodological Answer:

- Salt Formation: Synthesize sodium or lysine salts to improve solubility (e.g., via reaction with NaOH or lysine in ethanol) .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) and assess release kinetics in simulated gastric fluid .

- LogP Reduction: Introduce polar groups (e.g., hydroxyl or carboxylate) on the propanoyl side chain while monitoring PPAR-γ affinity .

Q. Q7. What computational methods predict the compound’s metabolic stability and potential toxicity?

Methodological Answer:

- In Silico Metabolism: Use software like MetaSite to identify cytochrome P450 oxidation sites (e.g., fluorophenyl ring hydroxylation) .

- Toxicity Prediction: Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk from reactive metabolites .

- Experimental Validation: Microsomal stability assays (human liver microsomes + NADPH) quantify half-life and metabolite formation via LC-MS .

Q. Q8. How do enantiomeric impurities affect pharmacological activity, and how can chiral purity be ensured?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak IA/IB to resolve enantiomers (e.g., azetidine ring stereochemistry) .

- Activity Comparison: Test individual enantiomers in PPAR-γ transactivation assays; often, the (R)-enantiomer shows higher affinity .

- Synthetic Control: Employ asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) during azetidine functionalization .

Data Contradiction Analysis

Q. Q9. How should researchers address discrepancies in reported α-amylase inhibition IC50_{50}50 values across studies?

Methodological Answer:

- Standardize Assay Conditions:

- Use identical substrate concentrations (e.g., 0.5% starch) and incubation times (e.g., 10 min at 37°C) .

- Normalize data to acarbose as a reference inhibitor .

- Structural Variants: Compare inhibition across derivatives (e.g., 4-chloro-3-fluorophenyl vs. 2-fluorophenyl substituents) to identify substituent effects .

Q. Q10. What strategies validate the compound’s dual antidiabetic and anticancer activity in vivo?

Methodological Answer:

- Dual-Efficacy Models: Use diabetic cancer models (e.g., streptozotocin-induced diabetic mice with xenografted tumors) .

- Monitor tumor volume (caliper measurements) and blood glucose levels weekly.

- Compare to monotherapy controls (e.g., rosiglitazone + cisplatin) .

- Biomarker Profiling: Measure HbA1c (diabetes) and serum VEGF (cancer) to assess dual mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.